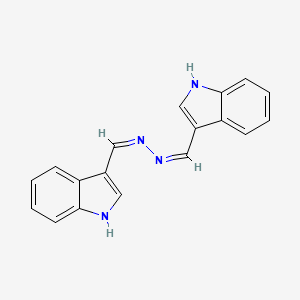

(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis((1H-indol-3-yl)methylene)hydrazine is a compound that features two indole moieties connected via a hydrazine linkage. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((1H-indol-3-yl)methylene)hydrazine typically involves the condensation of indole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as acetic acid . The general reaction scheme is as follows:

2Indole-3-carbaldehyde+Hydrazine hydrate→1,2−Bis((1H-indol-3-yl)methylene)hydrazine

Industrial Production Methods

While specific industrial production methods for 1,2-Bis((1H-indol-3-yl)methylene)hydrazine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((1H-indol-3-yl)methylene)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce hydrazine-substituted indoles.

Scientific Research Applications

1,2-Bis((1H-indol-3-yl)methylene)hydrazine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1,2-Bis((1H-indol-3-yl)methylene)hydrazine involves its interaction with cellular targets. The compound can bind to specific proteins or enzymes, altering their function and leading to biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Bisindolylmethane: Another compound with two indole units, but connected via a methylene bridge.

Indole-3-carbaldehyde: A precursor in the synthesis of 1,2-Bis((1H-indol-3-yl)methylene)hydrazine.

Uniqueness

1,2-Bis((1H-indol-3-yl)methylene)hydrazine is unique due to its hydrazine linkage, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features two indole moieties linked by a hydrazine group, which is significant for its biological interactions. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The molecular formula of this compound is C18H14N4, with a molecular weight of 286.3 g/mol. The IUPAC name is (Z)-1-(1H-indol-3-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]methanimine. The compound can be synthesized through the condensation of indole-3-carbaldehyde with hydrazine hydrate under reflux conditions, typically in the presence of an acid catalyst like acetic acid .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells. The compound's unique hydrazine linkage allows for specific binding to proteins and enzymes, potentially altering their functions and leading to therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). In one study, it exhibited IC50 values in the low micromolar range against these cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 4.5 |

- Mechanisms : The anticancer effects were linked to the induction of apoptosis via caspase activation and the generation of reactive oxygen species (ROS), which are crucial for triggering cell death pathways .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

- Antibacterial Activity : Studies indicated that it possesses antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

| Microorganism | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Antileishmanial Activity

In addition to its anticancer and antibacterial properties, this compound exhibited significant antileishmanial activity against Leishmania donovani with IC50 values below 1 µM .

Case Studies

Several case studies have been reported that explore the efficacy of this compound in various biological contexts:

- Cytotoxicity Assessment : A study utilizing MTT assays determined that the compound's cytotoxic effects were significantly higher than those of conventional chemotherapy agents like cisplatin and paclitaxel .

- DNA Interaction Studies : Ethidium bromide intercalation assays demonstrated that this compound binds strongly to DNA, suggesting a mechanism by which it exerts its anticancer effects by interfering with DNA replication and transcription processes .

Properties

Molecular Formula |

C18H14N4 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(Z)-1-(1H-indol-3-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]methanimine |

InChI |

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11-,22-12- |

InChI Key |

OUAMYDYQMNKPLV-IINORCHSSA-N |

Isomeric SMILES |

C1=CC=C2NC=C(C2=C1)/C=N\N=C/C3=CNC4=CC=CC=C34 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.